molecular formula C18H22O3 B4925335 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene

Cat. No. B4925335
M. Wt: 286.4 g/mol
InChI Key: SQBOKIPPKWXOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene, also known as EPM, is a chemical compound used in scientific research. It is a white crystalline substance with a molecular formula of C22H26O3 and a molecular weight of 338.44 g/mol. EPM is a potent ligand for the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene involves the binding of the compound to PPARα, which is a ligand-activated transcription factor. Upon binding, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate gene transcription. The target genes regulated by PPARα include those involved in fatty acid oxidation, lipid transport, and inflammation.
Biochemical and Physiological Effects:
1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been shown to have significant biochemical and physiological effects in various animal models and cell culture systems. These effects include increased fatty acid oxidation, decreased triglyceride levels, improved insulin sensitivity, and reduced inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has also been shown to have anti-atherosclerotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in lab experiments is its high potency and selectivity for PPARα. This allows for precise modulation of PPARα activity without affecting other nuclear receptors. However, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has limited solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has not been extensively studied in human subjects, and its safety and efficacy in humans are not well-established.

Future Directions

There are several potential future directions for research on 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and its role in lipid metabolism and related diseases. One area of interest is the development of novel PPARα agonists based on the structure of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene. These compounds could have improved pharmacokinetic and pharmacodynamic properties compared to 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene and could be used to treat metabolic disorders such as obesity and diabetes. Another area of interest is the investigation of the effects of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene on other metabolic pathways and signaling pathways, including those involved in inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene in human subjects and to assess its potential as a therapeutic agent.

Synthesis Methods

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be synthesized through a multi-step process starting from 4-bromoanisole and 1,3-dibromopropane. The first step involves the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenyl propene. This intermediate is then reacted with 1,3-dibromopropane in the presence of potassium carbonate to yield 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene.

Scientific Research Applications

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has been widely used in scientific research to study the role of PPARα in lipid metabolism and related diseases such as obesity, diabetes, and atherosclerosis. PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation. 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene binds to PPARα and activates its transcriptional activity, leading to the upregulation of target genes.

properties

IUPAC Name

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-17-9-5-10-18(14-17)21-12-6-11-20-16-8-4-7-15(2)13-16/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOKIPPKWXOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene

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